molecular formula C8H9NO2 B2440446 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbaldehyde CAS No. 1018584-77-4

4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbaldehyde

Cat. No.: B2440446
CAS No.: 1018584-77-4
M. Wt: 151.165
InChI Key: OBILEGQRRXMNDZ-UHFFFAOYSA-N
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Description

4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbaldehyde is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . This method is efficient and yields the desired isoxazole derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous due to its efficiency and reduced reaction times. Additionally, the scalability of the reaction conditions ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The isoxazole ring can undergo substitution reactions, where different substituents can be introduced at various positions on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic and nucleophilic reagents can be used under appropriate conditions to introduce new substituents.

Major Products Formed:

    Oxidation: 4,5,6,7-Tetrahydrobenzo[d]isoxazole-3-carboxylic acid.

    Reduction: 4,5,6,7-Tetrahydrobenzo[d]isoxazole-3-methanol.

    Substitution: Various substituted isoxazole derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The isoxazole ring can interact with various biological pathways, leading to its observed activities .

Comparison with Similar Compounds

  • 4,5,6,7-Tetrahydrobenzo[d]isoxazole-3-carboxamide
  • 5-tert-butyl-N-pyrazol-4-yl-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide

Comparison: 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbaldehyde is unique due to its aldehyde functional group, which allows it to undergo specific reactions that other similar compounds may not. For example, the aldehyde group can be easily oxidized or reduced, providing access to a variety of derivatives. Additionally, the presence of the isoxazole ring imparts specific biological activities that can be fine-tuned by modifying the substituents on the ring .

Properties

IUPAC Name

4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-5-7-6-3-1-2-4-8(6)11-9-7/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBILEGQRRXMNDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018584-77-4
Record name 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbaldehyde
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